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Compound of Interest

Compound Name:
2-Hydrazinyl-6-methyl-4-

(trifluoromethyl)pyridine

Cat. No.: B1305686 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a substituted pyridine

derivative that serves as a valuable heterocyclic building block in medicinal chemistry. Its

structure incorporates several key features that make it an attractive scaffold for the synthesis

of novel therapeutic agents. The pyridine ring is a common motif in many approved drugs.[1][2]

The hydrazinyl group (-NHNH2) is a versatile functional handle that can be readily converted

into various other functional groups or used to construct larger heterocyclic systems like

pyrazoles and hydrazones.[3][4] The trifluoromethyl (-CF3) group is a strong electron-

withdrawing group known to enhance metabolic stability, lipophilicity, and binding affinity of

molecules to their biological targets.[2] This document outlines the potential applications of this

scaffold, drawing upon data from structurally related compounds and providing detailed

protocols for synthesizing and evaluating its derivatives.

Physicochemical Properties
The core scaffold possesses the following identifiers and properties:
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Property Value Reference

IUPAC Name
2-Hydrazinyl-6-methyl-4-

(trifluoromethyl)pyridine
[5]

CAS Number 22123-09-7 [5]

Molecular Formula C7H8F3N3 [5]

Molecular Weight 191.16 g/mol [5]

SMILES
CC1=CC(=CC(NN)=N1)C(F)

(F)F
[5]

Note: Experimental physicochemical data such as solubility and logP for this specific molecule

are not readily available in the cited literature. These properties would typically be determined

experimentally for any synthesized derivatives.

Core Application: Synthesis of Bioactive Derivatives
The primary utility of 2-hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine in medicinal

chemistry is as a starting material for the synthesis of more complex derivatives. The reactive

hydrazinyl group can undergo condensation reactions with various carbonyl compounds to

form hydrazones or be used in cyclization reactions to create new heterocyclic rings.
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Caption: Synthetic utility of the 2-hydrazinylpyridine scaffold.

Application in the Development of Anti-Inflammatory
Agents
Derivatives of hydrazinyl-heterocycles, particularly pyrazoles, have shown significant potential

as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

The following data is from a study on trifluoromethylpyrazole derivatives synthesized from a

similar hydrazino-pyrimidine starting material, demonstrating the potential of this chemical

space. The activity was measured as the percentage inhibition of inflammation in a

carrageenan-induced rat paw edema assay.[3]
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Compound Type Structure

% Inhibition
(Relative to
Indomethacin at
78%)

Reference

3-

Trifluoromethylpyrazol

es

General Class 62-76% [3]

5-Trifluoromethyl-Δ²-

pyrazolines
General Class 47-76% [3]

This protocol is adapted from the synthesis of pyrazole derivatives from a hydrazino-

heterocycle and trifluoromethyl-β-diketones.[3]

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydrazinyl-6-methyl-
4-(trifluoromethyl)pyridine in absolute ethanol.

Reagent Addition: Add 1.1 equivalents of the desired trifluoromethyl-β-diketone to the

solution.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume

under vacuum.

Purification: The resulting solid can be purified by recrystallization from a suitable solvent

(e.g., ethanol) or by column chromatography on silica gel to yield the target pyrazole

derivative.

Characterization: Confirm the structure of the final product using spectroscopic methods

such as ¹H-NMR, ¹³C-NMR, and HRMS.

This is a standard in vivo method to screen for acute anti-inflammatory activity.[3]
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Animal Preparation: Use adult Wistar rats (150-200g). Fast the animals overnight before the

experiment but allow free access to water.

Grouping: Divide animals into groups: a control group, a standard drug group (e.g.,

Indomethacin), and test groups for each synthesized derivative.

Drug Administration: Administer the test compounds and the standard drug orally or

intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection.

The control group receives the vehicle only.

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar

region of the right hind paw of each rat.

Measurement: Measure the paw volume using a plethysmometer immediately before the

injection (0 hr) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).

Calculation: Calculate the percentage inhibition of edema for each group relative to the

control group.
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Caption: Inhibition of the COX pathway by anti-inflammatory agents.

Application in the Development of Anticancer
Agents
Pyridine and pyrimidine cores are prevalent in a multitude of kinase inhibitors used in oncology.

[6][7] The hydrazinyl-pyrimidine motif, structurally similar to the title compound, has been

shown to inhibit tyrosine kinases like EGFR and VEGFR2.[8] Furthermore, hydrazone
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derivatives are being explored as potent inhibitors of Focal Adhesion Kinase (FAK), a key

player in cancer cell proliferation and migration.[9]

Compound
Class

Target / Cell
Line

Activity Metric Value Reference

Hydrazinyl-

pyrimidine

Analog

EGFR Ki (predicted) 0.8–2.3 µM [8]

Diarylaminopyrim

idine-Hydrazone
TPC-1 Cells IC50 0.113 µM [9]

Diarylaminopyrim

idine-Hydrazone
FAK (enzymatic) IC50 35 nM [9]

This protocol is for determining the direct inhibitory effect of a compound on enzyme activity.[9]

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

Component Addition: In a 96-well plate, add the FAK enzyme, the test compound at various

concentrations, and a suitable substrate (e.g., a synthetic peptide).

Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C)

for a specified time (e.g., 60 minutes).

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can

be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP

production as an indicator of kinase activity.

Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor

concentration. Calculate the IC50 value using non-linear regression analysis.

This assay measures the metabolic activity of cells, which is proportional to the number of

viable cells.[10]

Cell Seeding: Seed cancer cells (e.g., TPC-1 thyroid cancer cells) in a 96-well plate at a

predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for

a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (a known

cytotoxic drug).

MTS Reagent Addition: After the incubation period, add a premixed MTS reagent solution to

each well and incubate for 1-4 hours at 37°C.

Measurement: Measure the absorbance of the formazan product at 490 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC50 value by plotting viability against compound

concentration.
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Caption: Inhibition of kinase signaling pathways in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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